molecular formula C17H12ClNO2S B2889390 N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 933022-87-8

N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No. B2889390
CAS RN: 933022-87-8
M. Wt: 329.8
InChI Key: RVLIVSUCSVPZRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Research on compounds structurally related to N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has shown promising antimicrobial activities. For instance, a study on clubbed quinazolinone and 4-thiazolidinone derivatives highlighted their potential as antimicrobial agents against a variety of bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Similarly, another research synthesized derivatives of tetrahydrobenzothiophenes grafted with β-lactam and thiazolidine, demonstrating significant antimicrobial activity (Babu, Pitchumani, & Ramesh, 2013). These findings suggest that compounds with similar structures may also possess antimicrobial properties.

Crystal Structure and Molecular Interactions

The crystal structure analysis of related compounds provides insights into the molecular interactions that could be relevant for N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. A study on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides showed that the molecules exhibit anti conformations and cis geometries, which could influence their reactivity and interaction with biological targets (Gomes, Low, Cagide, & Borges, 2015).

Potential Anticonvulsant Properties

Investigations into the hydrogen bonding and crystal structures of anticonvulsant enaminones have been conducted, which could shed light on the pharmacological potential of structurally related compounds (Kubicki, Bassyouni, & Codding, 2000). These studies provide a foundation for understanding how similar compounds might interact with biological systems to exert anticonvulsant effects.

Chemical Synthesis and Modification

Research on the synthesis and modification of related compounds can offer valuable insights into the versatility and potential applications of N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide in chemical synthesis. For example, the synthesis of thiourea derivatives and their interaction with bacterial cells suggest avenues for developing antimicrobial agents with specific properties (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Target of Action

The primary targets of N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide are currently unknown. This compound is structurally similar to p-Chlorocresol , a potent disinfectant and antiseptic , suggesting that it may have similar targets.

Mode of Action

Based on its structural similarity to p-chlorocresol , it may interact with microbial proteins to disrupt their function, leading to cell death

Biochemical Pathways

P-chlorocresol, a structurally similar compound, is known to be metabolized in the liver and excreted primarily via the kidneys . It’s plausible that N-(4-chloro-3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide may follow similar metabolic pathways.

Pharmacokinetics

Based on its structural similarity to p-chlorocresol , it may be absorbed through the skin, mucous membranes, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties could impact the bioavailability of the compound, but more research is needed to confirm this.

Result of Action

If it acts similarly to p-chlorocresol , it may disrupt the function of microbial proteins, leading to cell death .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-1-oxoisothiochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-10-8-12(6-7-14(10)18)19-16(20)15-9-11-4-2-3-5-13(11)17(21)22-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLIVSUCSVPZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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